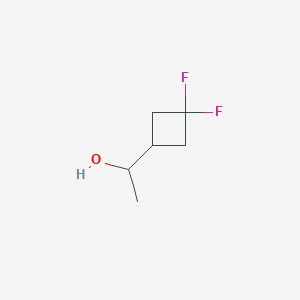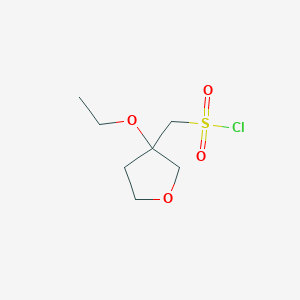
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate
Übersicht
Beschreibung
“Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate” is a chemical compound with the CAS Number: 1803593-25-0 . It has a molecular weight of 252.31 and its IUPAC name is methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate” is 1S/C14H20O4/c1-16-12-7-4-6-11 (10-12)13 (17-2)8-5-9-14 (15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C14H20O4 .Wissenschaftliche Forschungsanwendungen
Liquid Crystal Research
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate is structurally similar to compounds used in the study of liquid crystal phases, such as methylene-linked liquid crystal dimers. These dimers, including variations like 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane, exhibit unique transitional properties like the formation of a twist-bend nematic phase. This phase is significant for advanced materials science, offering potential applications in display technologies and optical devices. The research demonstrates how variations in molecular structure can influence liquid crystalline behavior, providing a framework for designing materials with specific optical properties (Henderson & Imrie, 2011).
Pharmacological Impurities Analysis
In the pharmaceutical industry, understanding and controlling the formation of impurities is critical for drug safety and efficacy. Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate's structure is relevant to the study of impurities in proton pump inhibitors, such as omeprazole. Research into novel synthesis methods and impurity analysis helps in identifying potential impurities that could affect drug performance or patient safety. This is vital for the development of safer and more effective medications, highlighting the importance of detailed chemical analysis in pharmaceutical sciences (Saini et al., 2019).
Environmental Epigenetics
The study of how environmental factors influence epigenetic modifications is a growing area of research. Compounds structurally related to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate are explored for their potential epigenetic impacts, particularly in the context of DNA methylation and hydroxymethylation. These studies contribute to our understanding of how chemical exposures affect genetic regulation and potentially lead to various pathologies. By examining the effects of environmental pollutants on epigenetic markers, researchers can uncover the molecular mechanisms underlying environmental impacts on human health (Efimova et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARDCMWFPGKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CCCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)





![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)


![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)